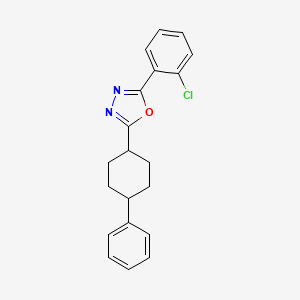![molecular formula C17H13NO4S B5708916 2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)
2-[(1-naphthylsulfonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-naphthylsulfonyl)amino]benzoic acid, commonly known as N-(1-naphthyl)sulfanilic acid (NSA), is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. NSA has been used in various fields such as biochemistry, pharmaceuticals, and environmental science.
作用機序
2-[(1-naphthylsulfonyl)amino]benzoic acid inhibits carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This prevents the hydration of carbon dioxide, which is necessary for the regulation of pH in the body. 2-[(1-naphthylsulfonyl)amino]benzoic acid has also been shown to bind to proteins and disrupt protein-protein interactions. This can lead to changes in protein function and cellular signaling.
Biochemical and Physiological Effects:
2-[(1-naphthylsulfonyl)amino]benzoic acid has been shown to have anti-inflammatory and antioxidant properties. It has been used as a treatment for rheumatoid arthritis and other inflammatory conditions. 2-[(1-naphthylsulfonyl)amino]benzoic acid has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
2-[(1-naphthylsulfonyl)amino]benzoic acid is a relatively inexpensive and easy-to-use reagent in laboratory experiments. It has a long shelf life and is stable under a wide range of conditions. However, 2-[(1-naphthylsulfonyl)amino]benzoic acid has limited solubility in organic solvents and can be difficult to dissolve in some aqueous solutions. It also has a relatively low molar absorptivity, which can limit its use as a spectrophotometric reagent.
将来の方向性
There are many potential future directions for research on 2-[(1-naphthylsulfonyl)amino]benzoic acid. One area of interest is the development of 2-[(1-naphthylsulfonyl)amino]benzoic acid-based fluorescent probes for the detection of protein-protein interactions. Another area of interest is the use of 2-[(1-naphthylsulfonyl)amino]benzoic acid as a treatment for neurodegenerative diseases. Further research is also needed to explore the potential use of 2-[(1-naphthylsulfonyl)amino]benzoic acid in environmental science, particularly in the detection of nitrite in water and food samples.
Conclusion:
In conclusion, N-(1-naphthyl)sulfanilic acid is a versatile and widely used chemical compound in scientific research. Its synthesis method is relatively simple, and it has been used in various fields such as biochemistry, pharmaceuticals, and environmental science. 2-[(1-naphthylsulfonyl)amino]benzoic acid has anti-inflammatory and antioxidant properties, and has been studied as a potential treatment for neurodegenerative diseases. While 2-[(1-naphthylsulfonyl)amino]benzoic acid has advantages and limitations for lab experiments, there are many potential future directions for research on this compound.
合成法
2-[(1-naphthylsulfonyl)amino]benzoic acid can be synthesized by reacting 1-naphthylamine with sulfuric acid to form 1-naphthylsulfonic acid. The resulting compound is then reacted with sodium nitrite to form diazonium salt. The diazonium salt is then reacted with sulfanilic acid to form 2-[(1-naphthylsulfonyl)amino]benzoic acid. The overall reaction can be represented as:
1-naphthylamine + sulfuric acid → 1-naphthylsulfonic acid
1-naphthylsulfonic acid + sodium nitrite → diazonium salt
diazonium salt + sulfanilic acid → 2-[(1-naphthylsulfonyl)amino]benzoic acid
科学的研究の応用
2-[(1-naphthylsulfonyl)amino]benzoic acid has been used in various scientific research applications. It has been used as a pH indicator in analytical chemistry. 2-[(1-naphthylsulfonyl)amino]benzoic acid has also been used as a reagent to detect the presence of nitrite in water and food samples. In biochemistry, 2-[(1-naphthylsulfonyl)amino]benzoic acid has been used as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. 2-[(1-naphthylsulfonyl)amino]benzoic acid has also been used as a fluorescent probe to detect protein-protein interactions.
特性
IUPAC Name |
2-(naphthalen-1-ylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-17(20)14-9-3-4-10-15(14)18-23(21,22)16-11-5-7-12-6-1-2-8-13(12)16/h1-11,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVQQOSHWPWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalene-1-sulfonylamino)-benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B5708835.png)


![phenyl 4-[(2,6-dimethoxybenzoyl)amino]-2-hydroxybenzoate](/img/structure/B5708867.png)
![3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5708873.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline](/img/structure/B5708883.png)

![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)
![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5708906.png)

![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5708934.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5708936.png)
![2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5708939.png)
![methyl 5-[(4-nitrophenoxy)methyl]-2-furoate](/img/structure/B5708946.png)